2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors, which offer advantages such as improved reaction control, safety, and scalability. The process typically includes steps like catalytic reduction, extraction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions, such as SN1 and SN2 mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while nucleophilic substitution can result in the formation of new carbon-halogen bonds .
Scientific Research Applications
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate .
- 2,4-Dichloroaniline .
- Ethanone, 2-chloro-1-(2,4-dichlorophenyl)- .
Uniqueness
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific structural features, such as the indole ring and the presence of multiple chlorine atoms.
Properties
CAS No. |
93548-92-6 |
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Molecular Formula |
C16H10Cl3NO2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-6-5-9(12(18)7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
InChI Key |
DRGDHDJLMADBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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